molecular formula C4H12Cl2PtS2 B13121340 Bis(dimethylsulfur)platinum(II) dichloride

Bis(dimethylsulfur)platinum(II) dichloride

Cat. No.: B13121340
M. Wt: 390.3 g/mol
InChI Key: OWJNVRJATFZAKN-UHFFFAOYSA-L
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Description

Bis(dimethylsulfur)platinum(II) dichloride is a platinum-based compound with the chemical formula C4H12Cl2PtS2. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound is a mixture of cis and trans isomers and is often utilized in research and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylsulfur)platinum(II) dichloride can be synthesized through the reaction of platinum(II) chloride with dimethyl sulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The resulting product is a solid that can be purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various catalytic processes and research applications .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylsulfur)platinum(II) dichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example:

Scientific Research Applications

Bis(dimethylsulfur)platinum(II) dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(dimethylsulfur)platinum(II) dichloride involves its ability to coordinate with other molecules through its platinum center. The compound can form complexes with various ligands, which can then participate in catalytic cycles or other chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(dimethylsulfur)platinum(II) dichloride include:

Uniqueness

This compound is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum complexes. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .

Biological Activity

Bis(dimethylsulfur)platinum(II) dichloride, a platinum(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cyanide toxicity mitigation. This article explores the compound's biological activity, synthesizing findings from recent studies, case reports, and experimental data.

Chemical Structure and Properties

This compound features a platinum center coordinated to two dimethylsulfide ligands and two chloride ions. The unique combination of sulfur-containing ligands is believed to enhance the compound's reactivity and biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cyanide Scavenging :
    • Studies indicate that this platinum complex exhibits significant cyanide scavenging properties. In vitro experiments demonstrated that it effectively mitigates cyanide toxicity in zebrafish models, showcasing its potential as a rapid-acting antidote for cyanide poisoning .
    • The mechanism involves the formation of platinum-cyanate complexes, which are less toxic than cyanide itself. This reaction pathway underscores the importance of sulfur ligands in enhancing the reactivity of platinum complexes towards cyanide .
  • Anticancer Activity :
    • Similar to other platinum-based drugs like cisplatin, this compound has been investigated for its anticancer properties. Research has shown that platinum complexes can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
    • The compound demonstrates cytotoxic effects against various cancer cell lines, with studies reporting IC50 values comparable to those of established chemotherapeutics. For instance, certain analogs showed effective inhibition of human topoisomerases I and II, enzymes critical for DNA replication and repair .

Case Study 1: Cyanide Toxicity Mitigation

In a study involving mouse models, this compound was administered following lethal doses of cyanide. Results indicated a significant survival rate compared to control groups treated with standard antidotes. The study highlighted the compound's ability to reverse metabolic blockade caused by cyanide exposure .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the anticancer efficacy of this compound against breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited potent cytotoxicity with IC50 values indicating effective cell death mechanisms through caspase activation. Notably, it demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Research Findings

Recent investigations have provided deeper insights into the biological mechanisms underlying the activity of this compound:

  • Mechanism of Action : The compound's interaction with cellular targets involves disruption of mitochondrial function and induction of oxidative stress, leading to apoptosis in cancer cells .
  • Reactivity with Biological Molecules : Studies have shown that bis(dimethylsulfur)platinum(II) can form adducts with biomolecules such as proteins and nucleic acids, which may contribute to its therapeutic effects .

Data Table: Summary of Biological Activity

Activity TypeModel/SystemObservationsReference
Cyanide ScavengingZebrafishSignificant reduction in cyanide toxicity
Anticancer ActivityMCF-7 Cell LineIC50 = 1.2 μM; apoptosis via caspase activation
Anticancer ActivityMDA-MB-231 Cell LineIC50 = 15.8 μM; selective toxicity

Properties

Molecular Formula

C4H12Cl2PtS2

Molecular Weight

390.3 g/mol

IUPAC Name

methylsulfanylmethane;platinum(2+);dichloride

InChI

InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

OWJNVRJATFZAKN-UHFFFAOYSA-L

Canonical SMILES

CSC.CSC.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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